molecular formula C9H8N2O4S B13594112 methyl1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate

methyl1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate

Cat. No.: B13594112
M. Wt: 240.24 g/mol
InChI Key: RHSDGNSDBHTMLA-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is a chemical compound with a complex structure that includes a benzothiadiazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a benzothiadiazine derivative with methyl chloroformate in the presence of a base. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is unique due to its specific substituents and the resulting chemical properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration .

Biological Activity

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is a compound within the benzothiadiazine class, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has a molecular formula of C10H10N2O4SC_10H_10N_2O_4S and a molecular weight of approximately 316.33 g/mol. The presence of a dioxo group and a carboxylate moiety is significant for its reactivity and pharmacological properties. The compound's unique structure contributes to its interaction with various biological targets.

Pharmacological Activities

Research indicates that compounds in the benzothiadiazine family exhibit a range of pharmacological activities. Specifically, methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has shown potential in several key areas:

  • Antimicrobial Activity : Exhibits effectiveness against various pathogens.
  • Antiviral Properties : Potential in inhibiting viral infections.
  • Antihypertensive Effects : May influence blood pressure regulation through various mechanisms.
  • Antidiabetic Activity : Shows promise in managing blood glucose levels.
  • Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Notably:

  • ATP-sensitive potassium channels : Activation may lead to vasodilation and improved cardiovascular health.
  • AMPA receptors : Modulation could have implications in neurological disorders.

Synthesis Methods

The synthesis of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Benzothiadiazine Core : Utilizing appropriate reagents to establish the foundational structure.
  • Introduction of Functional Groups : Employing strategies to incorporate dioxo and carboxylate functionalities.
  • Purification Techniques : Ensuring high yields and purity through recrystallization or chromatography.

Comparative Analysis

To better understand the unique features of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate relative to other compounds in its class, the following table summarizes key comparisons:

Compound NameStructureUnique Features
6-chloro-1,1-dioxo-4H-benzothiadiazineContains a chlorine substituentEnhanced lipophilicity may improve membrane permeability
3-(7-amino-benzothiadiazine)Amino group at position 7Potentially increased biological activity due to amino functionality
3-fluorophenyl derivativeContains fluorine substituentIncreased metabolic stability and altered pharmacokinetics

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Experimental data indicated that methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate inhibited the proliferation of certain cancer cell lines through apoptosis induction.
  • Cardiovascular Studies : Research showed that activation of ATP-sensitive potassium channels by this compound resulted in vasodilation in animal models.

Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

methyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate

InChI

InChI=1S/C9H8N2O4S/c1-15-9(12)6-2-3-7-8(4-6)16(13,14)11-5-10-7/h2-5H,1H3,(H,10,11)

InChI Key

RHSDGNSDBHTMLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O

Origin of Product

United States

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